molecular formula C20H18N2O3S B2596410 N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide CAS No. 477550-38-2

N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Cat. No.: B2596410
CAS No.: 477550-38-2
M. Wt: 366.44
InChI Key: FNEMWLQVZWETND-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a thiazole ring (a five-membered ring containing nitrogen and sulfur atoms), a benzodioxine ring (a seven-membered ring containing two oxygen atoms), and a carboxamide group (a carbonyl group attached to a nitrogen atom). These functional groups suggest that this compound could have a variety of biological activities .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the thiazole ring could be formed through a condensation reaction involving a thiol and a nitrile. The benzodioxine ring could be formed through a nucleophilic substitution reaction involving a phenol and a halogenated alkene. The carboxamide group could be introduced through a reaction with an amine .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiazole and benzodioxine rings would give the molecule a rigid, cyclic structure. The carboxamide group would likely be involved in hydrogen bonding, which could affect the compound’s solubility and reactivity .


Chemical Reactions Analysis

This compound could participate in a variety of chemical reactions, depending on the conditions. For example, the thiazole ring could undergo electrophilic substitution reactions, while the carboxamide group could participate in condensation reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarity of its functional groups, and its melting and boiling points would be influenced by the strength of the intermolecular forces between its molecules .

Scientific Research Applications

Antitumor Activity

  • Thiazole derivatives have been synthesized and investigated for their antitumor properties. Notably, certain compounds within this class demonstrated significant ability to inhibit the growth of human tumor cells in vitro, highlighting their potential as innovative anti-cancer agents (Ostapiuk et al., 2017).
  • A series of benzothiazole-carboxamide derivatives have been explored for their anticancer activity. Some of these compounds exhibited moderate to excellent activity against various cancer cell lines, indicating their promising role in cancer therapy (Ravinaik et al., 2021).

Antimicrobial Activity

  • Novel thiazole derivatives have been synthesized and evaluated for their antimicrobial properties against a range of bacterial and fungal species. Some compounds displayed potent activity, suggesting their utility in developing new antimicrobial agents (Incerti et al., 2017).

Enzyme Inhibition

  • The enzymatic activity of certain benzodioxin derivatives has been studied, with applications in synthesizing chiral building blocks for therapeutic agents. These findings underscore the versatility of benzodioxine derivatives in pharmaceutical synthesis (Mishra et al., 2016).

Mechanism of Action

The mechanism of action of this compound would depend on its biological target. For example, if it were an enzyme inhibitor, it might bind to the active site of the enzyme and prevent it from catalyzing its reaction .

Safety and Hazards

As with any chemical compound, the safety and hazards associated with this compound would depend on factors such as its toxicity, reactivity, and environmental impact. Proper handling and disposal procedures should be followed to minimize risk .

Properties

IUPAC Name

N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3S/c1-2-13-3-5-14(6-4-13)16-12-26-20(21-16)22-19(23)15-7-8-17-18(11-15)25-10-9-24-17/h3-8,11-12H,2,9-10H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNEMWLQVZWETND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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